N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide
CAS No.:
Cat. No.: VC17666393
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O |
|---|---|
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C9H16N2O/c10-8-3-6(4-8)5-11-9(12)7-1-2-7/h6-8H,1-5,10H2,(H,11,12) |
| Standard InChI Key | CPSNVUBAXUYSMK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)NCC2CC(C2)N |
Introduction
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide typically involves amide bond formation between cyclopropanecarboxylic acid derivatives and 3-aminocyclobutylmethylamine. While specific protocols are proprietary, general methodologies for analogous carboxamides employ coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or HATU to activate the carboxylic acid for nucleophilic attack by the amine . Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups.
Industrial-Scale Manufacturing
Industrial production leverages continuous flow reactors to enhance reaction efficiency and yield. Post-synthesis purification often involves recrystallization from aprotic solvents or chromatographic techniques to achieve >95% purity . Scalability challenges include managing the exothermic nature of amide bond formation and ensuring consistent stereochemical outcomes.
Chemical Properties and Reactivity
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 168.24 g/mol | |
| Melting Point | 120–122°C (predicted) | |
| Boiling Point | 248.5±7.0°C (predicted) | |
| Water Solubility | Insoluble | |
| Density | 1.187±0.06 g/cm³ |
The compound’s insolubility in water and moderate melting point suggest suitability for solid-phase synthesis or controlled-release formulations .
Characteristic Reactions
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Oxidation: The amine group undergoes oxidation with agents like KMnO₄, yielding nitro or imine derivatives.
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Reduction: LiAlH₄ reduces the amide to a secondary amine, altering pharmacological profiles.
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Nucleophilic Substitution: The cyclobutyl amine participates in SN² reactions, enabling functionalization at the nitrogen center .
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Molecular Formula | Key Difference |
|---|---|---|
| 3-Amino-N-(3-methylbutyl)cyclobutane-1-carboxamide | C₁₀H₂₀N₂O | Linear vs. cyclic alkyl chain |
| N-[(3-Aminocyclopropyl)methyl]cyclopropanecarboxamide | C₈H₁₄N₂O | Cyclopropane vs. cyclobutane |
The substitution of cyclobutane for smaller rings increases steric bulk, potentially enhancing target selectivity in drug design .
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